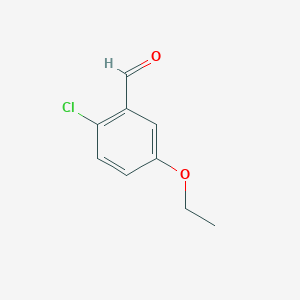

2-Chloro-5-ethoxybenzaldehyde

Description

Contextual Significance of Halogenated and Alkoxy-Substituted Benzaldehydes in Chemical Synthesis

Halogenated and alkoxy-substituted benzaldehydes represent a significant class of reagents in organic chemistry, serving as foundational building blocks for a multitude of more complex molecules. The functional group of these compounds, the aldehyde, is inherently reactive and participates in a wide array of chemical transformations. The presence of halogen (e.g., chloro) and alkoxy (e.g., ethoxy, methoxy) substituents on the aromatic ring profoundly influences the molecule's electronic properties and reactivity. mdpi.comgoogle.com

The chlorine atom, being electronegative, acts as an electron-withdrawing group through induction, which can increase the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde more susceptible to attack by nucleophiles. cymitquimica.com Conversely, the alkoxy group is typically electron-donating, which can modulate the ring's reactivity and direct the position of further electrophilic substitutions. cymitquimica.com This dual substitution pattern provides chemists with a versatile tool, allowing for controlled, stepwise modifications to build intricate molecular frameworks. mdpi.com The strategic placement of these groups is crucial in designing synthetic pathways for pharmaceuticals, agrochemicals, and specialty materials. google.comcymitquimica.com

Strategic Importance of 2-Chloro-5-ethoxybenzaldehyde as a Versatile Synthetic Intermediate

This compound embodies the strategic utility of substituted benzaldehydes. Its structure is a key precursor for synthesizing a variety of organic compounds. The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in numerous carbon-carbon bond-forming reactions.

This compound serves as a critical starting material in multi-step syntheses. For instance, it is a known precursor for creating more elaborate molecules, such as other substituted benzaldehydes like 4-(benzyloxy)-2-chloro-5-ethoxybenzaldehyde. smolecule.comfluorochem.co.ukbiosynth.com The presence of the chloro and ethoxy groups offers multiple reaction sites. The chlorine atom can be replaced via nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions, while the ethoxy group can be cleaved to reveal a phenol (B47542) for further functionalization. This versatility makes it an important intermediate in the production of fine chemicals and potential pharmaceutical agents.

Overview of Current Research Trajectories and Methodological Approaches Pertaining to the Compound

Current research involving this compound and related structures focuses on developing efficient and environmentally friendly synthetic methods and creating novel compounds with specific biological or material properties. One area of interest is its use in the synthesis of heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry. rsc.org Research has shown that aldehydes with alkoxy substituents can selectively produce 2-substituted benzimidazoles. rsc.org

Methodological advancements include the use of novel catalytic systems to enhance reaction efficiency and selectivity. For example, palladium-catalyzed reactions are employed for C-H functionalization, allowing for direct modifications of the benzaldehyde (B42025) ring. acs.org Researchers also explore its use in condensation reactions to form Schiff bases, which are intermediates for various bioactive molecules. For example, similar chloro-substituted benzaldehydes are reacted with hydrazides to synthesize compounds with potential therapeutic applications. researchgate.net The reactivity of the aldehyde, combined with the modifying effects of the chloro and ethoxy groups, continues to make it a subject of synthetic exploration.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 27682-64-0 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Physical Form | Solid |

| Melting Point | 66-67 °C |

| Boiling Point | 279.1 °C at 760 mmHg |

This data is compiled from multiple sources. echemi.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-5-ethoxybenzaldehyde |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3 |

InChI Key |

UFJPYOLDGZWZDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Cl)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 5 Ethoxybenzaldehyde and Its Analogues

Established Synthetic Pathways and Mechanistic Considerations

Traditional methods for synthesizing 2-Chloro-5-ethoxybenzaldehyde and its analogues often rely on multi-step sequences involving classical organic reactions. These pathways, while foundational, provide a baseline for evaluating the efficiency and sustainability of newer methodologies.

Direct Alkylation and Etherification Strategies for Benzaldehyde (B42025) Derivatives

A primary route to this compound involves the etherification of a suitably substituted hydroxybenzaldehyde precursor. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction typically involves the deprotonation of a phenol (B47542) by a base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or diethyl sulfate.

For the synthesis of this compound, the starting material would be 2-chloro-5-hydroxybenzaldehyde (B104083). The reaction proceeds by treating this precursor with an ethylating agent in the presence of a base like potassium carbonate or sodium hydroxide. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed to facilitate the reaction.

Another example is the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) and a halogenated ethane (B1197151) in the presence of a base and a catalyst. google.com Similarly, the etherification of p-hydroxybenzaldehyde with chloro-substituted benzyl (B1604629) chlorides has been demonstrated using potassium carbonate in acetonitrile. orientjchem.org

The general mechanism for the Williamson ether synthesis is an SN2 reaction. The rate of the reaction is influenced by the strength of the nucleophile, the nature of the leaving group on the alkylating agent, and the steric hindrance around the reaction centers.

| Precursor | Reagents | Product | Yield | Reference |

| 2-Chloro-5-hydroxybenzaldehyde | Ethyl bromide, K2CO3, DMF | This compound | - | |

| Isovanillin | Halogenated ethane, Base, Catalyst | 3-Ethoxy-4-methoxybenzaldehyde | ~70-80% | google.com |

| p-Hydroxybenzaldehyde | o-, m-, or p-chlorobenzyl chloride, K2CO3, MeCN | 4-((chlorobenzyl)oxy)benzaldehyde | 98-99% | orientjchem.org |

Halogenation and Functional Group Interconversion Routes

An alternative approach to this compound involves introducing the chloro and ethoxy substituents at different stages of the synthesis through halogenation and functional group interconversions.

One possible pathway starts with the halogenation of an ethoxy-substituted benzaldehyde. For instance, the bromination of 3-methoxybenzaldehyde (B106831) has been shown to yield 2-bromo-5-methoxybenzaldehyde (B1267466) regioselectively. mdpi.com A similar chlorination of 3-ethoxybenzaldehyde (B1676413) could potentially yield 2-chloro-3-ethoxybenzaldehyde, although controlling regioselectivity can be challenging. The directing effects of the existing substituents on the aromatic ring play a critical role in determining the position of the incoming halogen. The formyl group is a deactivating meta-director, while the ethoxy group is an activating ortho-, para-director. In 3-ethoxybenzaldehyde, these competing effects would need to be carefully managed to achieve the desired 2-chloro substitution.

Another strategy involves the formylation of a pre-functionalized aromatic ring. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic compounds. numberanalytics.comnrochemistry.comorganic-chemistry.orgmychemblog.com Starting with 4-chloro-1-ethoxybenzene, a Vilsmeier-Haack formylation could potentially introduce the aldehyde group at the position ortho to the ethoxy group and meta to the chloro group, leading to the desired product. The reaction employs a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.commychemblog.com The electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring. nrochemistry.com

The Gattermann reaction and its variant, the Gattermann-Koch reaction, are other classical methods for formylating aromatic compounds. unacademy.comcollegedunia.comslideshare.netscribd.comtestbook.com The Gattermann reaction uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst, collegedunia.com while the Gattermann-Koch reaction utilizes carbon monoxide and hydrogen chloride. scribd.comtestbook.com These reactions could be applied to 4-chloro-1-ethoxybenzene to synthesize this compound. However, the Gattermann-Koch reaction is not applicable to phenols or phenol ethers. testbook.com

Innovative and Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These innovations focus on the use of catalysts, alternative energy sources, and continuous processing technologies.

Catalytic Approaches in Benzaldehyde Synthesis and Modification

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher selectivity, milder reaction conditions, and reduced waste. kpfu.ru

Phase transfer catalysis (PTC) has been effectively used for the selective oxidation of benzyl alcohols to benzaldehydes. psu.edu This method avoids the formation of benzoic acid byproducts and often results in high yields. psu.edu For instance, the oxidation of substituted benzyl alcohols to the corresponding benzaldehydes has been achieved with high selectivity using hypochlorite (B82951) as the oxidant under phase transfer catalysis. psu.edu Similarly, the oxidation of benzaldehydes to benzoic acids can be accomplished using dichromate under PTC conditions. chemijournal.com

Transition metal catalysts are also widely employed. For example, a new method for synthesizing functionally substituted benzaldehydes involves the catalytic debromomethoxylation of dibromomethylarenes using zinc chloride as a catalyst. kpfu.ru Another approach utilizes a two-step, one-pot reduction/cross-coupling procedure to create functionalized benzaldehydes from Weinreb amides, employing a palladium catalyst for the cross-coupling step. acs.org The catalytic hydrogenation of benzaldehydes to benzyl alcohols is another important transformation, with various catalysts being investigated for this purpose. researchgate.net

| Reaction Type | Catalyst | Substrate | Product | Key Features | Reference |

| Oxidation | Phase Transfer Catalyst | Substituted Benzyl Alcohols | Substituted Benzaldehydes | High selectivity, >90% yield | psu.edu |

| Debromomethoxylation | Zinc Chloride | Dibromomethylarenes | Substituted Benzaldehydes | Milder conditions than non-catalytic methods | kpfu.ru |

| Reduction/Cross-Coupling | Palladium | Weinreb Amides | Substituted Benzaldehydes | One-pot procedure, fast methodology | acs.org |

| Electrosynthesis | Co₁/NC catalyst | Benzyl alcohol | Benzaldehyde | High selectivity (up to 99%), green approach | confex.com |

Microwave-Assisted and Flow Chemistry Applications for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ugm.ac.idresearchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. For instance, the synthesis of dibenzylidenecyclohexanone derivatives via a crossed aldol (B89426) condensation of benzaldehyde derivatives and cyclohexanone (B45756) was significantly more efficient using microwave irradiation compared to conventional heating. ugm.ac.idresearchgate.net Microwave-assisted methods have also been applied to the synthesis of various bioactive compounds, including abacavir (B1662851) prodrugs from substituted benzaldehydes nih.gov and tetrahydropyrimidine (B8763341) derivatives. foliamedica.bg

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of benzaldehyde via the Swern oxidation of benzyl alcohol has been successfully demonstrated in a continuous flow microreactor system. tubitak.gov.trtubitak.gov.tr This approach allowed the reaction to be performed at near room temperature with significantly shorter residence times compared to the batch reaction, which requires cryogenic temperatures. tubitak.gov.trtubitak.gov.tr Another example is the continuous flow preparation of benzaldehyde from the hydrolysis of benzyl dichloride in a microchannel reactor, which drastically reduces the reaction time from hours to minutes. google.com

| Technology | Reaction | Key Advantages | Example | Reference |

| Microwave-Assisted Synthesis | Crossed Aldol Condensation | Reduced reaction time, increased efficiency | Synthesis of dibenzylidenecyclohexanone derivatives | ugm.ac.idresearchgate.net |

| Flow Chemistry | Swern Oxidation | Milder reaction temperature, shorter reaction time | Synthesis of benzaldehyde from benzyl alcohol | tubitak.gov.trtubitak.gov.tr |

| Flow Chemistry | Hydrolysis | Drastically reduced reaction time (hours to minutes) | Synthesis of benzaldehyde from benzyl dichloride | google.com |

Regioselective and Chemoselective Synthetic Transformations

Controlling regioselectivity and chemoselectivity is paramount in the synthesis of highly substituted molecules like this compound.

Regioselectivity refers to the preferential reaction at one site over another. In the synthesis of disubstituted benzaldehydes, the directing effects of the substituents on the aromatic ring are crucial. For example, an efficient and highly regioselective synthesis of 2,6-diiodobenzaldehyde derivatives was achieved through a metal-iodine exchange of 5-substituted 1,2,3-triiodobenzenes. thieme-connect.com The regioselectivity was controlled by the choice of the formylating agent. thieme-connect.com Similarly, the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole derivatives has been achieved through a [3+2] cycloaddition reaction. nih.govnih.gov In another example, a cobalt-catalyzed Diels-Alder reaction provides a regioselective route to 1,3-disubstituted and 1,2,3-trisubstituted benzene (B151609) derivatives. organic-chemistry.org

Chemoselectivity is the ability to react with one functional group in the presence of others. For instance, in the synthesis of this compound, a chemoselective etherification of the hydroxyl group in 2-chloro-5-hydroxybenzaldehyde is required without affecting the aldehyde functionality. This is typically achievable under the basic conditions of the Williamson ether synthesis.

An interesting example of solvent-controlled regioselectivity is the annulation reaction between 2-aminobenzyl alcohols and benzaldehydes. organic-chemistry.org In toluene, the reaction yields benzoxazines, while in DMSO, it produces substituted quinolines. organic-chemistry.org This highlights the profound impact that reaction conditions can have on the outcome of a synthetic transformation.

Methodologies for High-Purity Synthesis and Isolation on Research Scales

The synthesis of this compound and its analogues with a high degree of purity is critical for their application in research and as intermediates in the preparation of more complex molecules. On a research scale, methodologies are focused on achieving excellent yields while minimizing isomeric and process-related impurities. Key strategies involve either the rigorous purification of the final product or the isolation of high-purity intermediates during the synthetic pathway.

Common methods for obtaining high-purity substituted benzaldehydes involve standard organic synthesis techniques followed by meticulous purification. The alkylation of a corresponding hydroxybenzaldehyde is a frequent synthetic route. For instance, the synthesis of various 2-alkoxy-5-methoxybenzaldehydes can be achieved by the direct alkylation of 2-hydroxy-5-methoxybenzaldehyde. umich.edu This reaction is typically performed using an appropriate alkyl halide in the presence of a weak base like anhydrous potassium carbonate in a solvent such as acetone under reflux. umich.edu The purity of the final product is then ensured through purification techniques.

Flash column chromatography is a prevalent and effective method for isolating substituted benzaldehydes from crude reaction mixtures at the research scale. core.ac.uksemanticscholar.orgrsc.org This technique allows for the separation of the desired product from unreacted starting materials, reagents, and byproducts based on differential adsorption on a stationary phase. The choice of eluent system is critical for successful separation. For example, a mixture of petroleum ether and ethyl acetate (B1210297) is commonly used for the purification of chlorinated benzaldehyde derivatives. core.ac.uksemanticscholar.org

Recrystallization is another powerful technique for achieving high purity, particularly for solid compounds. This method relies on the solubility differences of the target compound and its impurities in a specific solvent or solvent mixture at different temperatures. For the related compound, 2-chloro-5-nitrobenzaldehyde (B167295), recrystallization has been performed using solvents like dilute ethanol (B145695) or a chloroform/ligroin mixture. google.com However, this can sometimes be a laborious process and may lead to a loss of the target product. google.com

A more advanced approach to ensure high purity involves the isolation of a key intermediate as a high-purity salt. This strategy effectively removes impurities before the final synthetic step. A process for preparing highly pure 2,5-dimethoxybenzaldehyde (B135726) utilizes the isolation of the potassium salt of its precursor, 2-hydroxy-5-methoxybenzaldehyde. google.com The crude hydroxybenzaldehyde is dissolved in a solvent like acetone and treated with potassium hydroxide, causing the potassium salt to precipitate. google.com This salt can be filtered and washed at low temperatures (e.g., 0°C to 10°C) to minimize solubility losses, yielding a highly purified intermediate. google.com The subsequent alkylation of this purified salt produces the final product with exceptional purity, often exceeding 99%. google.com

The table below summarizes a high-purity synthesis protocol for an analogous compound, demonstrating the intermediate salt isolation method.

Table 1: High-Purity Synthesis of 2,5-Dimethoxybenzaldehyde via Intermediate Salt Isolation

| Step | Description | Reagents/Solvents | Temperature | Purity/Yield | Reference |

|---|---|---|---|---|---|

| 1 | Isolation of Intermediate | 2-Hydroxy-5-methoxybenzaldehyde, Acetone, Potassium Hydroxide (45% aq.) | 0-5°C | N/A | google.com |

| 2 | Filtration & Washing | Isopropyl Alcohol (50% aq.) | 0-10°C | N/A | google.com |

| 3 | Alkylation | Potassium salt intermediate, Dimethyl Sulfate, Isopropyl Alcohol | 35-40°C | 99.9% (HPLC area %), 70% Yield | google.com |

The choice of purification methodology often depends on the physical state of the product and the nature of the impurities. For volatile aldehydes, purification can be challenging due to product loss during solvent removal under reduced pressure. nih.govacs.org In such cases, careful optimization of chromatographic conditions or the use of non-volatile derivatives may be necessary.

The table below outlines common purification techniques used for substituted benzaldehydes on a research scale.

Table 2: Purification Techniques for Substituted Benzaldehydes

| Technique | Description | Typical Solvents/Eluents | Application Example | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Separation based on polarity. | Petroleum Ether / Ethyl Acetate | Purification of 5-Chloro-2-methoxybenzaldehyde | core.ac.uk |

| Petroleum Ether / Dichloromethane / Ethyl Acetate | Purification of 3-Chloro-4-hydroxy-5-iodobenzaldehyde | rsc.org | ||

| Recrystallization | Purification based on differential solubility. | Dilute Ethanol | Purification of 2-Chloro-5-nitrobenzaldehyde | google.com |

| Hexane | Purification of N-phenethyl-5-chloro-2-methoxybenzamide | google.com | ||

| Suspension Purification | Isomer separation in a slurry. | Methanol / Petroleum Ether | Separation of 2-chloro-5-nitrobenzaldehyde isomers | google.com |

By employing these advanced synthesis and isolation strategies, researchers can obtain this compound and its analogues with the high purity required for demanding scientific applications.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5 Ethoxybenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to a multitude of chemical transformations. In the context of 2-Chloro-5-ethoxybenzaldehyde, this moiety serves as a primary site for reactions that extend the carbon skeleton, introduce new functional groups, and build molecular complexity.

The reaction of aldehydes and ketones with primary amines to form imines, also known as Schiff bases, is a fundamental and reversible condensation reaction in organic chemistry. masterorganicchemistry.comacs.org This process involves the nucleophilic addition of the primary amine to the carbonyl carbon of this compound, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond characteristic of an imine. masterorganicchemistry.comlibretexts.org

The general mechanism proceeds through several key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, resulting in the final imine product and regenerating the acid catalyst. libretexts.org

These reactions are valuable for synthesizing ligands for catalysis and as key intermediates in the preparation of various nitrogen-containing heterocyclic compounds. acs.orgnih.gov The reaction is typically driven to completion by removing the water formed, often using a Dean-Stark apparatus or drying agents like anhydrous magnesium sulfate. acs.org A variety of primary amines can be condensed with this compound to produce a diverse range of Schiff bases, each with unique electronic and steric properties.

Table 1: Examples of Schiff Base Formation with this compound

| Reactant (Primary Amine) | Product (Schiff Base) |

| Aniline | N-(2-chloro-5-ethoxybenzylidene)aniline |

| 4-Methylaniline | N-(2-chloro-5-ethoxybenzylidene)-4-methylaniline |

| 4-Methoxyaniline | N-(2-chloro-5-ethoxybenzylidene)-4-methoxyaniline |

| Ethylamine | N-(2-chloro-5-ethoxybenzylidene)ethanamine |

Olefination reactions are powerful tools for carbon-carbon bond formation, specifically for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.com The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are premier methods for converting aldehydes like this compound into substituted alkenes. masterorganicchemistry.comuta.edu

The Wittig reaction utilizes a phosphonium (B103445) ylide, which is prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The ylide acts as a nucleophile, attacking the aldehyde's carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate (B1237965) carbanion, generated by deprotonating an alkylphosphonate with a base. wikipedia.orgorganic-chemistry.org This reaction offers several advantages over the classic Wittig reaction:

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than Wittig ylides, allowing them to react with a broader range of aldehydes under milder conditions. wikipedia.org

Stereoselectivity: The HWE reaction typically shows excellent E-selectivity, favoring the formation of the trans-alkene. organic-chemistry.orgnrochemistry.com This is attributed to the thermodynamic stability of the intermediates leading to the E-product. organic-chemistry.org

Simplified Workup: The dialkylphosphate byproduct is water-soluble, making its removal from the reaction mixture significantly easier than the separation of triphenylphosphine oxide. uta.eduorganic-chemistry.org

These olefination strategies allow for the precise installation of double bonds, which can be further functionalized, making them crucial steps in the synthesis of complex molecules such as natural products. youtube.com

Table 2: Olefination Reactions of this compound

| Reaction Type | Reagent | General Product Structure |

| Wittig Reaction | Triphenylphosphonium ylide (Ph₃P=CHR) | (2-Chloro-5-ethoxyphenyl)-alkene |

| Horner-Wadsworth-Emmons | Phosphonate carbanion ((RO)₂P(O)CHR⁻) | (E)-(2-Chloro-5-ethoxyphenyl)-alkene |

The aldehyde group of this compound can be readily transformed through reduction or oxidation, providing access to primary alcohols and carboxylic acids, respectively. These transformations are fundamental in multi-step syntheses.

Reduction to Primary Alcohols: The reduction of the aldehyde to a primary alcohol, (2-Chloro-5-ethoxyphenyl)methanol, can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent that is often preferred for its compatibility with other functional groups and its ease of handling in protic solvents like ethanol (B145695) or methanol. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Oxidation to Carboxylic Acids: The oxidation of this compound to 2-Chloro-5-ethoxybenzoic acid is a common and important transformation. organic-chemistry.org A range of oxidizing agents can be employed, from strong, traditional oxidants like potassium permanganate (B83412) (KMnO₄) and chromium-based reagents (e.g., CrO₃) to milder, more selective systems. researchgate.netchempedia.info The use of harsh oxidants can sometimes lead to side reactions or be environmentally undesirable. researchgate.net

A highly effective and milder method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger, such as hydrogen peroxide. google.com This method efficiently converts aldehydes to carboxylic acids without affecting other sensitive functional groups that may be present in the molecule. google.com Other modern methods utilize catalysts like N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant, offering a greener alternative to metal-based reagents. organic-chemistry.org

Table 3: Reduction and Oxidation of this compound

| Transformation | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄) | (2-Chloro-5-ethoxyphenyl)methanol |

| Oxidation | Sodium chlorite (NaClO₂), H₂O₂ | 2-Chloro-5-ethoxybenzoic acid |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Chloro-5-ethoxybenzoic acid |

Aromatic Ring Functionalization and Substitution Chemistry

The benzene (B151609) ring of this compound is substituted with three distinct groups: a chloro group, an ethoxy group, and an aldehyde (formyl) group. The interplay of their electronic effects governs the reactivity and regioselectivity of further substitution reactions on the aromatic ring.

Ethoxy Group (-OCH₂CH₃): This is a strongly activating group and an ortho, para-director. The oxygen atom donates electron density to the ring via resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack, particularly when the electrophile adds to the ortho or para positions.

Chloro Group (-Cl): This is a deactivating group but is also an ortho, para-director. While it withdraws electron density through induction (deactivating the ring), its lone pairs can participate in resonance, which preferentially stabilizes the intermediate for ortho and para attack.

Aldehyde Group (-CHO): This is a strongly deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position.

Considering the positions of the existing groups on this compound (1-aldehyde, 2-chloro, 5-ethoxy), the directing effects must be evaluated in concert. The most activated positions are ortho and para to the powerful ethoxy group (positions 4 and 6). Position 4 is also para to the chloro group. Position 6 is ortho to the ethoxy group. The aldehyde group directs meta to itself, which would be positions 3 and 5 (position 5 is already occupied). Given that the ethoxy group is the strongest activating group, electrophilic substitution is most likely to occur at the positions it most strongly activates, primarily position 6, which is ortho to the ethoxy group and meta to the aldehyde.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. youtube.com This reaction is fundamentally different from SN2 reactions and typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the leaving group. libretexts.orgyoutube.com

In this compound, the primary leaving group is the chlorine atom at position 2. The substituents relative to this chlorine are the aldehyde group at the meta position (position 1) and the ethoxy group at the para position (position 5).

The aldehyde group, while an EWG, is in the meta position and therefore cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com

The ethoxy group is an electron-donating group, which destabilizes the negatively charged intermediate and thus strongly disfavors the SNAr reaction.

Consequently, this compound itself is not expected to undergo SNAr reactions under standard conditions. For such a reaction to become feasible, an additional, powerful electron-withdrawing group, such as a nitro group (-NO₂), would need to be introduced onto the ring, specifically at a position ortho or para to the chlorine atom (e.g., at position 4 or 6). researchgate.net The presence of a nitro group would provide the necessary stabilization for the Meisenheimer intermediate, enabling the displacement of the chloride by a nucleophile. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Structural Diversification

The chloro substituent on the aromatic ring of this compound serves as a key handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. While specific literature on this compound is limited, its reactivity can be inferred from well-established palladium-catalyzed cross-coupling reactions of aryl chlorides.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound, replacing the chlorine atom with a new aryl or vinyl group. The aldehyde and ethoxy groups are generally stable under these conditions, though careful selection of the base may be necessary to avoid side reactions with the aldehyde.

Heck Reaction: The Heck reaction would enable the arylation of an alkene with this compound. wikipedia.org This palladium-catalyzed reaction typically requires a base and is used to form a new carbon-carbon bond between the aromatic ring and an olefin. wikipedia.org The product would be a substituted styrene (B11656) derivative, with the substitution pattern depending on the specific alkene used.

Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling offers a reliable method. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orglibretexts.orgwikipedia.org This would introduce an alkynyl moiety at the position of the chlorine atom.

Buchwald-Hartwig Amination: This reaction provides a powerful tool for the formation of carbon-nitrogen bonds. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base, the corresponding N-aryl amine can be synthesized. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide range of amino functionalities.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-5-ethoxybenzaldehyde |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 2-(Substituted vinyl)-5-ethoxybenzaldehyde |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Alkynyl)-5-ethoxybenzaldehyde |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Amino)-5-ethoxybenzaldehyde |

Selective Manipulation of the Halogen Substituent

The chlorine atom in this compound is a versatile functional group that can be selectively manipulated through various reactions beyond cross-coupling. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ortho-aldehyde group can activate the chloro substituent towards nucleophilic aromatic substitution. However, the para-ethoxy group is electron-donating, which may somewhat counteract this activation. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the chloride under appropriate conditions, often requiring elevated temperatures. The viability of SNAr is highly dependent on the specific nucleophile and reaction conditions.

Reduction (Hydrodehalogenation): The chloro group can be removed and replaced with a hydrogen atom through catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. This transformation would yield 3-ethoxybenzaldehyde (B1676413).

Grignard Reagent Formation: The formation of a Grignard reagent from this compound by direct reaction with magnesium is generally not feasible due to the presence of the reactive aldehyde group. The Grignard reagent, if formed, would immediately react with the aldehyde of another molecule. Protection of the aldehyde group, for instance as an acetal, would be necessary before attempting to form the Grignard reagent.

Table 2: Potential Selective Manipulations of the Halogen Substituent

| Reaction Type | Reagents | Potential Product | Notes |

| Nucleophilic Aromatic Substitution | NaOMe, heat | 2-Methoxy-5-ethoxybenzaldehyde | Requires strong nucleophile and potentially harsh conditions. |

| Hydrodehalogenation | H₂, Pd/C | 3-Ethoxybenzaldehyde | Reductive removal of the chlorine atom. |

| Grignard Formation (with protection) | 1. Ethylene glycol, H⁺2. Mg, THF3. H₃O⁺ | (3-Ethoxy-6-formylphenyl)magnesium chloride | Aldehyde must be protected prior to Grignard formation. |

Reactivity of the Ethoxy Group Under Diverse Reaction Conditions

The ethoxy group in this compound is generally a stable ether linkage. However, under specific and often harsh reaction conditions, it can undergo cleavage. The alkoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. doubtnut.comsarthaks.comvedantu.comshaalaa.comshaalaa.com

Ether Cleavage: The cleavage of aryl ethers typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group. This would result in the formation of 2-chloro-5-hydroxybenzaldehyde (B104083) (a phenol) and ethyl halide. The C(aryl)-O bond is significantly stronger and less susceptible to cleavage.

Electrophilic Aromatic Substitution: The ethoxy group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. In this compound, the position para to the ethoxy group is occupied by the chloro substituent. The positions ortho to the ethoxy group are C-4 and C-6. The C-2 position is already substituted with the chloro and aldehyde groups. Therefore, electrophilic substitution would likely occur at the C-4 or C-6 position, with the outcome potentially influenced by the steric hindrance from the adjacent substituents.

Table 3: Reactivity of the Ethoxy Group

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Ether Cleavage | HBr, heat | 2-Chloro-5-hydroxybenzaldehyde and Ethyl bromide | Requires strong acid and harsh conditions. |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-5-ethoxy-4-nitrobenzaldehyde and/or 2-Chloro-5-ethoxy-6-nitrobenzaldehyde | The ethoxy group directs the incoming nitro group. |

| Bromination | Br₂, FeBr₃ | 2-Chloro-4-bromo-5-ethoxybenzaldehyde and/or 6-Bromo-2-chloro-5-ethoxybenzaldehyde | The directing effect of the ethoxy group will influence the position of bromination. |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 5 Ethoxybenzaldehyde Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including derivatives of 2-chloro-5-ethoxybenzaldehyde.

Advanced 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Techniques for Comprehensive Structural Assignment

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual atoms. For instance, in related benzaldehyde (B42025) structures, the aldehyde proton typically resonates as a singlet around δ 9.8–10.2 ppm in the ¹H NMR spectrum. The aromatic protons and the ethoxy group protons of this compound would exhibit characteristic chemical shifts and coupling patterns based on their substitution on the benzene (B151609) ring.

For a more detailed and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular skeleton and confirming the positions of substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzaldehyde

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 10.497 | ~188-193 |

| Aromatic H | 8.736, 8.387, 7.709 | ~114-155 |

| Ethoxy CH₂ | - | ~64-68 |

| Ethoxy CH₃ | - | ~14-16 |

Note: The ¹³C NMR data are estimated based on typical values for similar structures.

Conformational Analysis and Dynamic Studies via NMR

NMR spectroscopy is also a powerful tool for studying the conformational preferences and dynamic behavior of molecules in solution. For substituted benzaldehydes, the orientation of the aldehyde group relative to the benzene ring is of particular interest. Studies on related compounds like 2-chlorobenzaldehyde (B119727) suggest a non-planar conformation, with a noticeable dihedral angle between the aldehyde group and the aromatic ring. modgraph.co.ukmodgraph.co.uk This conformational preference can be influenced by steric and electronic effects of the substituents.

Variable-temperature NMR experiments can provide insights into the energy barriers between different conformations and any dynamic processes occurring within the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular formula of this compound and its derivatives. By providing a highly precise mass measurement, HRMS can confirm the elemental composition of the molecule. mdpi.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule and to probe intermolecular interactions. researchgate.netniscpr.res.in

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations for the aromatic and ethoxy groups, as well as C-O and C-Cl stretching vibrations. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also exhibit bands corresponding to the various vibrational modes of the molecule, often with different relative intensities compared to the IR spectrum. niscpr.res.in

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretching | 1680 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1200 - 1300 |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions associated with the aromatic ring and the carbonyl group. mdpi.comnih.gov The positions and intensities of these bands are influenced by the substituents on the benzene ring.

X-Ray Crystallography for Solid-State Structural Determination and Intermolecular Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org A single-crystal X-ray diffraction study of a suitable derivative of this compound would provide accurate bond lengths, bond angles, and torsion angles. researchgate.net

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. rsc.orgresearchgate.net These interactions play a crucial role in the physical properties of the solid material. For example, in related benzaldehyde derivatives, weak C–H⋯O hydrogen bonds and π–π stacking interactions are often observed to stabilize the crystal packing. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chlorobenzaldehyde |

| 2-chloro-5-nitrobenzaldehyde (B167295) |

| 2-hydroxy-5-methoxybenzaldehyde |

| 2-ethoxy-5-(2-propynyloxy)benzaldehyde |

| 2-ethoxy-5-benzyloxybenzaldehyde |

| 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde |

| 2-(benzyloxy)benzaldehyde |

| 2-(benzyloxy)-4-methoxybenzaldehyde |

| 2-(benzyloxy)-5-methoxybenzaldehyde |

| 2-(benzyloxy)-5-chlorobenzaldehyde |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde |

| 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine |

Computational and Theoretical Investigations of 2 Chloro 5 Ethoxybenzaldehyde and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the intrinsic properties of a molecule. DFT, with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in determining molecular geometries, electronic structures, and vibrational frequencies of moderately sized organic molecules. researchgate.net Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach, though they are often supplemented with more advanced techniques to account for electron correlation. nih.gov

Geometry Optimization and Energetic Landscapes

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. arxiv.org For 2-Chloro-5-ethoxybenzaldehyde, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) would be employed to calculate the equilibrium geometry. jocpr.com This process yields critical data on bond lengths, bond angles, and dihedral angles. The results for similar substituted benzaldehydes show that calculated parameters are typically in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

The energetic landscape refers to the potential energy surface of a molecule as a function of its geometry. By mapping this surface, chemists can identify not only the ground state (global minimum) but also various conformers (local minima) and the transition states that connect them. nih.gov Unbiased methods like the Activation-Relaxation Technique (ART nouveau) can be combined with DFT to explore this landscape, revealing potential diffusion or rearrangement pathways. nih.gov For a molecule like this compound, this would involve analyzing the rotational barriers of the aldehyde and ethoxy groups to identify the most stable conformations.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) (Based on DFT Calculations for Analogous Compounds)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C=O | ~1.21 Å |

| C-Cl | ~1.74 Å | |

| C-O (ethoxy) | ~1.36 Å | |

| O-C (ethyl) | ~1.43 Å | |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| C-C-Cl | ~120° | |

| C-O-C (ethoxy) | ~118° | |

| Dihedral Angle | C-C-C=O | ~180° (for planarity) |

Note: The values presented are typical and illustrative, based on DFT calculations for various substituted benzaldehydes. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), chemical potential (μ), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. nih.govrasayanjournal.co.in For this compound, the electron-withdrawing nature of the chloro and aldehyde groups and the electron-donating nature of the ethoxy group would influence the energies and distribution of these frontier orbitals.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices for a Substituted Benzaldehyde

| Parameter | Formula | Illustrative Value (eV) |

| EHOMO | - | -6.82 |

| ELUMO | - | -2.44 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.38 |

| Ionization Potential (I) | -EHOMO | 6.82 |

| Electron Affinity (A) | -ELUMO | 2.44 |

| Chemical Hardness (η) | (I - A) / 2 | 2.19 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.63 |

| Global Electrophilicity (ω) | μ2 / 2η | 4.90 |

Note: These values are based on published DFT calculations for analogous molecules like 4-(2-pyridyl) benzaldehyde and serve as an example of the data generated from such an analysis. jocpr.com

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. rasayanjournal.co.inresearchgate.net The MEP surface is colored to indicate different potential values: red signifies regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). rsc.org

For this compound, an MEP analysis would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for protonation and electrophilic attack. The aromatic ring would exhibit regions of negative potential (π-electron cloud) but would be influenced by the substituents. The hydrogen of the aldehyde group and regions near the chlorine atom might show positive potential (blue), indicating sites for nucleophilic interaction. rasayanjournal.co.innih.gov This analysis provides a powerful, intuitive tool for predicting intermolecular interactions and chemical reactivity. researchgate.net

Prediction and Validation of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental data for validation. DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman spectra). jocpr.comijaresm.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. rasayanjournal.co.in

Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption peaks observed in UV-Vis spectroscopy. nih.gov This analysis provides information about the oscillator strengths and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.gov For this compound, TD-DFT calculations could predict its UV-Vis absorption maxima in various solvents, helping to interpret experimental spectra. rasayanjournal.co.in The excellent agreement often found between computed and experimental spectra for related molecules validates the accuracy of the optimized molecular structure and the chosen computational level. scispace.com

Molecular Dynamics Simulations for Conformational and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, dynamics, and interactions with the surrounding environment, such as a solvent. osti.gov

For this compound, MD simulations would be invaluable for understanding its conformational flexibility, particularly the rotation of the ethoxy and aldehyde groups, which is often not fully captured by static quantum calculations. Furthermore, MD simulations can explicitly model the effects of a solvent. rsc.org A simulation of the molecule in an aqueous solution, for example, would reveal the structure of the hydration shell, showing how water molecules orient themselves around the solute to form hydrogen bonds with the carbonyl oxygen and ethoxy group. researchgate.net Such simulations provide insight into local solvent density augmentation and interaction energies, which are critical for understanding solubility and reactivity in solution. researchgate.net

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

DFT calculations are a cornerstone for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including any intermediates and, crucially, the transition states (TS). nih.gov A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For reactions involving this compound or its derivatives, DFT could be used to model various transformations, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring. For example, in the reaction of a substituted benzaldehyde with an amine to form a Schiff base, calculations can identify the transition states for the initial nucleophilic attack, the internal rearrangement of the resulting hemiaminal, and the final dehydration step. nih.gov The calculated activation energies (the energy difference between the reactant and the transition state) can explain reaction rates and selectivity. rsc.org Computational studies on related benzaldehydes have successfully clarified product distributions and the influence of substituents on reaction pathways, demonstrating the predictive power of this approach. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies Through Chemoinformatics and Theoretical Molecular Docking

Computational and theoretical approaches, including chemoinformatics and molecular docking, have become indispensable tools in modern drug discovery for elucidating the structure-activity relationships (SAR) of bioactive compounds. These methods provide critical insights into how the chemical structure of a molecule influences its biological activity, thereby guiding the rational design of more potent and selective derivatives. In the context of this compound and its related scaffolds, these studies have been instrumental in identifying key structural features that govern their interactions with various biological targets.

Theoretical molecular docking, a prominent computational technique, simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding orientation and affinity. This method is crucial for understanding the molecular basis of a compound's activity. For instance, docking studies on benzimidazole-based derivatives have been used to explore their inhibitory potential against enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Similarly, docking simulations have been employed to investigate the binding modes of benzamide derivatives with enzymes like α-glucosidase and α-amylase, which are targets for antidiabetic agents. researchgate.netnih.gov These studies reveal specific interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, that are crucial for inhibitory activity. researchgate.netnih.gov

Chemoinformatics complements molecular docking by analyzing large datasets of chemical compounds to identify trends in their biological activities and physicochemical properties. An important aspect of this is the evaluation of a compound's "drug-likeness," often assessed using frameworks like Lipinski's rule of five. This rule suggests that a compound is more likely to be an orally active drug if it has a molecular weight under 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. mdpi.com Studies on benzimidazole (B57391) derivatives have shown that potent compounds often adhere to these rules, possessing favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com

Detailed Research Findings

SAR studies on derivatives incorporating the substituted benzaldehyde motif have yielded several key insights:

Influence of Halogen Substituents: The presence and position of halogen atoms, such as chlorine, on the phenyl ring significantly impact biological activity. In a series of benzimidazole-based cholinesterase inhibitors, a derivative with two chloro groups at the 3 and 4 positions of the phenyl ring was identified as the most potent inhibitor of both AChE and BChE. mdpi.com This highlights the role of electron-withdrawing groups in enhancing inhibitory potential. mdpi.com

Role of Hydroxyl and Alkoxy Groups: The position of hydroxyl (-OH) and alkoxy (e.g., ethoxy, -OCH2CH3) groups is critical. In one study on thiazolidine-2,4-dione derivatives, shifting an ethoxy group from the 4-position to the 2-position on the phenyl ring resulted in a significant improvement in the functional activities of inhibiting cell proliferation and inducing apoptosis. nih.gov Another study identified a compound with a hydroxyl group at position 2 and chloro groups at positions 3 and 5 as a highly potent inhibitor against AChE. mdpi.com

Molecular docking studies have provided a structural rationale for these SAR observations. For example, the docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of the target enzymes. researchgate.netnih.gov Similarly, docking studies of a 2-chloro-5-nitrobenzophenone molecule showed that it plays a central role in binding to proteins that inhibit L-glutamate oxidase, with minimal binding energy indicating a strong interaction. tandfonline.com

The following tables summarize key findings from SAR and molecular docking studies on various derivatives related to the this compound scaffold.

Table 1: Structure-Activity Relationship of Benzimidazole Derivatives against Cholinesterases mdpi.com

| Compound | Substituents on Phenyl Ring | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| Compound 3 | 3,4-dichloro | 0.050 ± 0.001 | 0.080 ± 0.001 |

| Compound 10 | 2-hydroxy, 3,5-dichloro | 0.10 ± 0.001 | 0.12 ± 0.001 |

| Donepezil (Standard) | - | 0.016 ± 0.12 | 0.30 ± 0.010 |

This table illustrates the high potency of derivatives with multiple chloro substitutions.

Table 2: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of a Benzamide Derivative nih.gov

| Compound | Structure | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| Compound 5o | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 13.19 ± 0.43 | 15.11 ± 0.15 |

| Acarbose (Standard) | - | 750.0 ± 1.5 | 940.2 ± 1.2 |

This table shows the potent inhibitory activity of a multi-substituted benzamide derivative compared to the standard drug acarbose.

Table 3: Molecular Docking Results of a Benzophenone Derivative tandfonline.com

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 2-Chloro-5-nitrobenzophenone | L-glutamate oxidase inhibitor | -7.2 |

This table presents the predicted binding affinity from a molecular docking study.

Research Applications of 2 Chloro 5 Ethoxybenzaldehyde As a Chemical Scaffold

Role in the Synthesis of Complex Organic Molecules

The aldehyde functional group is highly reactive and participates in numerous organic transformations, making 2-Chloro-5-ethoxybenzaldehyde a valuable precursor for synthesizing intricate molecular architectures.

Precursor in Heterocyclic Compound Synthesis (e.g., Pyrimidines, Thiosemicarbazones, Indoles)

The reactivity of the aldehyde group is central to its role in forming various heterocyclic rings, which are core structures in many biologically active compounds and functional materials.

Thiosemicarbazones: These compounds are readily synthesized through the condensation reaction of an aldehyde with thiosemicarbazide. jocpr.com The resulting thiosemicarbazone contains an azomethine group (-N=CH-) and nitrogen and sulfur atoms that are effective metal-coordinating sites. researchgate.netekb.eg This reaction is a standard method for converting aldehydes into thiosemicarbazone derivatives, which are investigated for a wide spectrum of biological activities. jocpr.comgrafiati.com For instance, hydrazone derivatives of isatin (B1672199) have been synthesized by reacting with substituted benzaldehydes, such as 2-methoxybenzaldehyde, to create metal complexes with potential as tyrosinase inhibitors. indexcopernicus.com The general applicability of this condensation reaction makes this compound a suitable starting material for novel thiosemicarbazone structures.

Pyrimidines: Aldehydes are key components in multi-component reactions (MCRs) used to build pyrimidine (B1678525) rings and related fused heterocyclic systems. In reactions like the Biginelli synthesis, an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones. researchgate.net Similarly, substituted aromatic aldehydes can react with 2-amino- lookchem.comekb.egthiadiazole and acetylacetone (B45752) in a one-pot, three-component cyclo-condensation to yield lookchem.comekb.egthiadiazolo[3,2-α]pyrimidine derivatives. researchgate.net Another example involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various benzaldehydes and malononitrile (B47326) to produce tetrahydropyrimidine (B8763341) derivatives. jst.go.jp

Indoles: Substituted benzaldehydes are crucial starting materials for several indole (B1671886) synthesis methodologies. The Hemetsberger–Knittel indole synthesis, for example, involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with an azidoacetate, followed by thermolysis and electrophilic cyclization to form the indole-2-carboxylate (B1230498) core. acs.org Another approach is the Cadogan synthesis, which can utilize olefin intermediates derived from benzaldehydes. chim.it Furthermore, reactions of existing indoles with arylaldehydes can be used to synthesize complex 3-substituted indole derivatives. nih.govresearchgate.net

| Heterocycle Type | General Synthetic Method | Role of Aldehyde | Relevant Research Context |

|---|---|---|---|

| Thiosemicarbazones | Condensation with thiosemicarbazide | Provides the electrophilic carbon for C=N bond formation | Precursors for metal complexes and biologically active molecules. jocpr.comresearchgate.netekb.eg |

| Pyrimidines | Multi-component cyclo-condensation reactions (e.g., Biginelli reaction) | Acts as an electrophile, incorporated into the final heterocyclic ring | Synthesis of biologically relevant fused heterocyclic systems. researchgate.netjst.go.jp |

| Indoles | Hemetsberger–Knittel synthesis, Cadogan synthesis | Serves as the foundational aromatic ring and carbonyl source for cyclization | Creation of substituted indole-2-carboxamides and other functionalized indoles. acs.orgchim.it |

Intermediate for Ligand Development in Coordination Chemistry and Catalysis

The formation of Schiff bases through the condensation of this compound with primary amines is a cornerstone of its application in coordination chemistry. ekb.egnih.gov

Schiff base ligands are renowned for their ability to coordinate with a wide range of metal ions through the imine nitrogen atom and other nearby donor atoms, forming stable metal complexes. nih.govsamipubco.com The ethoxy group on the this compound scaffold can also participate in chelation, potentially influencing the geometry and electronic properties of the resulting complex.

These metal complexes are extensively studied for their catalytic activities in various organic transformations. nih.gov For example, Schiff base complexes of metals like cobalt, vanadium, and copper have been employed as catalysts in oxidation reactions and one-pot multicomponent reactions for synthesizing other heterocyclic compounds like imidazoles. nih.govmdpi.com The specific substituents on the benzaldehyde ring, such as the chloro and ethoxy groups, can modulate the steric and electronic environment around the metal center, thereby fine-tuning the catalytic efficiency and selectivity of the complex. researchgate.net

| Application Area | Molecular Product | Function of this compound | Key Findings |

|---|---|---|---|

| Ligand Synthesis | Schiff Base Ligands | Reacts with primary amines to form an imine (C=N) bond. | The imine nitrogen and other donor atoms act as coordination sites for metal ions. nih.govsamipubco.com |

| Coordination Chemistry | Transition Metal Complexes (e.g., with Cu, Ni, Co, Zn) | Forms the backbone of the ligand that chelates the metal center. | Substituents (Cl, OEt) influence the complex's stability and geometry. ekb.egimist.ma |

| Catalysis | Heterogeneous or Homogeneous Catalysts | Provides the ligand framework for catalytically active metal centers. | Complexes catalyze reactions such as oxidation and multicomponent synthesis. nih.govmdpi.com |

Exploration in Materials Science and Engineering

The structural features of this compound make it a candidate building block for the synthesis of novel organic materials with tailored properties.

Building Block for Functional Polymer Synthesis

Aldehydes are utilized in several polymerization techniques. One method involves a phase-transfer catalyzed reaction between a polymer containing a phosphonium (B103445) salt moiety and an aldehyde to yield a polymer with pendant unsaturated groups. google.com Another approach is the cationic copolymerization of benzaldehydes with vinyl ethers, which can produce well-defined alternating copolymers. acs.org For example, benzaldehyde has been copolymerized with 2-chloroethyl vinyl ether. The resulting polyacetal structures are often degradable under acidic conditions. The specific chloro and ethoxy substituents on the this compound monomer could be used to impart specific properties, such as solubility and thermal stability, to the resulting polymer.

Development of Optoelectronic and Advanced Organic Materials

While this compound itself is not an optoelectronic material, it serves as a precursor for compounds that are. Schiff base metal complexes, particularly those with conjugated systems, are widely investigated for their photophysical properties. researchgate.net Derivatives of substituted benzaldehydes have been used to create complexes that function as emissive layers in Organic Light Emitting Diodes (OLEDs). researchgate.net The electronic nature of the chloro (electron-withdrawing) and ethoxy (electron-donating) groups can influence the energy levels of the final molecule, affecting its emission color and efficiency. Additionally, molecules with donor-acceptor structures, which can be synthesized from functionalized aldehydes, are studied for their nonlinear optical (NLO) properties. researchgate.net

Research on Chemo-Sensors and Probes

The development of fluorescent chemosensors for the detection of specific ions or molecules is a significant area of research. hep.com.cnmdpi.com A common design strategy involves the synthesis of a Schiff base by reacting an aldehyde with an amine-containing fluorophore. mdpi.com The aldehyde component, such as this compound, forms part of the receptor site for the target analyte.

Upon binding of an analyte (e.g., a metal ion like Al³⁺ or Zn²⁺) to the receptor, a change in the photophysical properties of the sensor occurs. researchgate.netresearchgate.net This can manifest as a "turn-on" or "turn-off" fluorescent response, often due to mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). mdpi.com While many reported sensors use hydroxy-substituted aldehydes (salicylaldehydes), the fundamental condensation chemistry is applicable to other substituted benzaldehydes. mdpi.comtandfonline.com The chloro and ethoxy groups on the this compound ring would influence the electronic properties and binding affinity of the resulting sensor molecule.

In vitro Biological Studies of Derivatives (Focus on Chemical Design and Mechanism, not Clinical Outcomes)

The chemical scaffold of this compound has proven to be a versatile starting point for the synthesis of a wide array of derivatives with diverse in vitro biological activities. Researchers have systematically modified its structure to explore and optimize interactions with various biological targets, leading to the identification of potent enzyme inhibitors, as well as antimicrobial and anticancer agents. The design of these derivatives often involves the condensation of the aldehyde group with various nucleophiles to form larger, more complex molecules such as Schiff bases, chalcones, and various heterocyclic systems.

Enzyme Inhibition

Derivatives of this compound have been investigated for their potential to inhibit various enzymes implicated in disease. The strategic incorporation of different functional groups allows for the fine-tuning of binding affinities and specificities.

One area of focus has been the inhibition of enzymes involved in metabolic pathways. For instance, derivatives have been identified as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. The structural features of these derivatives, including the position and nature of substituents, play a significant role in their inhibitory potency.

Another key target is acetylcholinesterase, an enzyme linked to Alzheimer's disease. Derivatives of this compound have been designed as acetylcholinesterase inhibitors, with the aim of enhancing cholinergic transmission.

Furthermore, in the context of cancer therapy, derivatives have been designed to target enzymes like carbonic anhydrase IX (CA IX), which is overexpressed in many tumors and contributes to the acidic tumor microenvironment. Benzenesulfonamide derivatives incorporating the this compound moiety have shown significant and selective inhibitory activity against CA IX over other isoforms. rsc.org

Kinetic studies have been instrumental in elucidating the mechanism of inhibition for these derivatives. For example, some benzothiazole (B30560) derivatives synthesized from substituted benzaldehydes have been shown to be competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research, and derivatives of this compound have shown promise in this regard. The chemical design often involves the creation of Schiff bases and heterocyclic compounds like pyrazolines and quinoxalines.

The antimicrobial efficacy is often attributed to the presence of the azomethine group (-C=N-) in Schiff bases, which is known to possess biological activity. The introduction of the this compound scaffold into these molecules can enhance their potency. Studies have demonstrated that Schiff base derivatives exhibit significant antibacterial activity against various bacterial strains.

Pyrazoline derivatives, synthesized through the condensation of chalcones (which can be derived from this compound), have also been a subject of interest. The presence of electron-withdrawing groups, such as the chloro group on the phenyl ring, has been found to enhance the antibacterial and antifungal activities of these compounds. ijrar.org

The following table summarizes the in vitro antimicrobial activity of some representative derivatives.

| Derivative Class | Target Organism(s) | Key Findings |

| Schiff Bases | Various bacterial strains | Significant antibacterial activity observed. |

| Pyrazolines | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Derivatives with chloro substituents showed good antibacterial and antifungal activities. ijrar.org |

| Quinoxalines | Gram-positive and Gram-negative bacteria | Symmetrically disubstituted quinoxalines displayed significant antibacterial activity. mdpi.com |

| Benzohydrazides | Various bacterial and fungal strains | Reported to possess a wide variety of biological activities including antibacterial and antifungal. nih.gov |

Anticancer Activity

The structural framework of this compound has been utilized to design and synthesize novel compounds with potential anticancer activity. These derivatives often function by inducing apoptosis, arresting the cell cycle, or inhibiting key enzymes involved in cancer progression.

Chalcones, which are α,β-unsaturated ketones, can be synthesized from this compound and have been extensively studied for their cytotoxic effects against various cancer cell lines. bmrat.orgacs.org The presence of the chloro and ethoxy groups on the benzaldehyde ring can influence the biological activity of the resulting chalcone (B49325). Structure-activity relationship studies have shown that the substitution pattern on the aromatic rings of bis-chalcones is crucial for their cytotoxic activity against cell lines like MCF-7 (breast cancer). bmrat.org

Another important class of anticancer agents derived from this scaffold are benzimidazole (B57391) derivatives. These compounds have been shown to exhibit significant activity against leukemia cell lines, with some derivatives inducing apoptosis and causing cell cycle arrest at the G2/M phase. researchgate.net

The table below presents a summary of the in vitro anticancer activity of derivatives.

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action (where specified) |

| Bis-Chalcones | MCF-7 (breast cancer) | Cytotoxic activity; structure-activity relationships established. bmrat.org |

| Benzyloxybenzaldehyde Derivatives | HL-60 (leukemia) | Arrested cell cycle progression at G2/M phase, induced apoptosis, and loss of mitochondrial membrane potential. researchgate.net |

| 6-Chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxides | MCF-7 (breast cancer), HCT-116 (colon cancer), HeLa (cervical cancer) | Cytotoxic activity; QSAR studies performed. mdpi.com |

| Thiophenyl Thiazolyl-Pyridine Hybrids | A549 (lung cancer) | Inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov |

| Benzenesulfonamides | MDA-MB-231, MCF-7 (breast cancer) | Inhibition of carbonic anhydrase IX. rsc.org |

Emerging Research Trends and Future Prospects in 2 Chloro 5 Ethoxybenzaldehyde Chemistry

Advancements in Catalytic and Asymmetric Synthesis Methodologies

The development of efficient and selective methods for synthesizing and functionalizing molecules like 2-Chloro-5-ethoxybenzaldehyde is a cornerstone of modern organic chemistry. Catalysis, particularly using transition metals, has been pivotal in this regard.

Recent advancements have focused on creating complex molecular architectures from substituted benzaldehydes through catalytic processes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are instrumental in forming new carbon-carbon bonds, enabling the attachment of various organic fragments to the benzaldehyde (B42025) core. researchgate.netacs.org Research is ongoing to develop more robust catalysts that can operate under milder conditions and with greater functional group tolerance, which is crucial when dealing with a multifunctional compound like this compound. researchgate.netacs.org